7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one is a halogenated quinoxalin-2-one derivative belonging to the N-heterocyclic fused quinoxaline family. It features a bromine atom at the 7-position and a trifluoromethyl (-CF₃) group at the 6-position on the benzo-fused ring of the quinoxalin-2(1H)-one core.

Molecular Formula C9H4BrF3N2O
Molecular Weight 293.04 g/mol
CAS No. 1464091-65-3
Cat. No. B7988515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one
CAS1464091-65-3
Molecular FormulaC9H4BrF3N2O
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CC(=O)N2)Br)C(F)(F)F
InChIInChI=1S/C9H4BrF3N2O/c10-5-2-7-6(14-3-8(16)15-7)1-4(5)9(11,12)13/h1-3H,(H,15,16)
InChIKeyGHVNWUZZIUWCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one (CAS 1464091-65-3): Core Identity for Procurement Decisions


7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one is a halogenated quinoxalin-2-one derivative belonging to the N-heterocyclic fused quinoxaline family. It features a bromine atom at the 7-position and a trifluoromethyl (-CF₃) group at the 6-position on the benzo-fused ring of the quinoxalin-2(1H)-one core . With a molecular formula of C₉H₄BrF₃N₂O and a molecular weight of 293.04 g/mol, this compound is classified as a fluorinated building block (含氟砌块) and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research . Its dual bromo/trifluoromethyl substitution pattern confers a distinctive reactivity profile that cannot be replicated by simple mono-substituted analogs.

Why 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


Quinoxalin-2(1H)-one derivatives are extensively explored for their antimicrobial, anticancer, and crop-protection properties, but biological activity and synthetic utility are exquisitely sensitive to the position and electronic nature of substituents [1]. The 6-CF₃/7-Br substitution pattern creates a specific electronic environment and steric profile that dictates both the compound's reactivity in cross-coupling chemistry and its interaction with biological targets [2]. Simply interchanging this compound with 7-bromoquinoxalin-2(1H)-one (lacking the -CF₃ group) or 6-(trifluoromethyl)quinoxalin-2(1H)-one (lacking the bromo handle) sacrifices either the critical electron-withdrawing effect or the versatile synthetic handle for further derivatization. The quantitative evidence below demonstrates exactly where these differences manifest in measurable physicochemical, synthetic, and biological performance parameters.

Quantitative Differentiation Evidence: 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 7-Bromoquinoxalin-2(1H)-one and 6-(Trifluoromethyl)quinoxalin-2(1H)-one

The target compound exhibits a computed LogP of 2.70, which is substantially higher than 7-bromoquinoxalin-2(1H)-one (LogP 1.50, XLogP3) and moderately higher than 6-(trifluoromethyl)quinoxalin-2(1H)-one (LogP 1.94) [1]. This intermediate lipophilicity arises from the additive effect of the bromo and trifluoromethyl substituents, falling within the optimal range (LogP 1–4) for membrane permeability while remaining below the LogP of the more heavily halogenated 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (LogP 3.66) . The quantified difference of +1.20 log units vs. the mono-bromo analog and +0.76 log units vs. the mono-CF₃ analog represents a meaningful shift in partitioning behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Implications for Permeability and Solubility

The target compound exhibits a TPSA of 45.75 Ų, identical to 6-(trifluoromethyl)quinoxalin-2(1H)-one (45.75 Ų) but elevated compared to 7-bromoquinoxalin-2(1H)-one (41.5 Ų) [1]. The +4.25 Ų increase in TPSA versus the mono-bromo analog is attributable to the additional fluorine atoms. The compound possesses 2 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), identical to both 6-CF₃ and 7-Br monosubstituted analogs, while 6,7-dichloro-3-CF₃ analog has a slightly higher TPSA of 46.01 Ų . The TPSA value of 45.75 Ų falls well below the 140 Ų threshold commonly associated with poor oral bioavailability and below the 90 Ų cutoff for blood-brain barrier penetration, predicting favorable membrane permeability.

TPSA Drug-likeness Permeability prediction

Commercial Purity Benchmarking: 98% Assay vs. Industry-Standard Analog Purity Grades

The target compound is commercially available at a certified purity of 98% (Leyan, product 1790751), supported by batch-specific QC documentation including NMR, HPLC, and GC . This compares favorably to the standard commercial purity of 92% for the same compound from Bidepharm and 97% from Chemenu . For comparative context, 7-bromoquinoxalin-2(1H)-one is typically offered at 95% purity (Bidepharm) , and 6-(trifluoromethyl)quinoxalin-2(1H)-one at 95–96% . The 98% purity grade minimizes impurities that could interfere with sensitive catalytic cross-coupling reactions (where the C7-Br is the reactive handle) and ensures more reproducible biological assay results.

Purity assurance Procurement quality Batch consistency

Class-Level Antimicrobial Activity Inference: 6-CF₃/7-Halogen Quinoxalin-2-one SAR Pattern

Although no direct head-to-head antimicrobial data have been published for the specific compound 7-bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one, a well-established structure-activity relationship (SAR) exists for the quinoxalin-2-one class: compounds bearing a CF₃ group at the 6-position combined with a halogen (Br or Cl) at the 7-position demonstrate consistent activity against Staphylococcus aureus and Candida spp. [1][2]. In the closely related 2,3-bis(bromomethyl)quinoxaline series, the derivative bearing a 6-CF₃ substituent (compound 1g) exhibited superior antibacterial and antifungal activity compared to non-fluorinated analogs [3]. Specifically, the introduction of a CH₂Br group at C-3 and a CF₃ group in the benzo-moiety was reported to confer activity against S. aureus [1]. This class-level SAR pattern supports the inference that the 6-CF₃/7-Br substitution array is a privileged pharmacophoric combination within the quinoxalin-2-one scaffold.

Antimicrobial SAR Quinoxalin-2-one Structure-activity relationship

Synthetic Utility Differentiation: C7-Br as a Chemoselective Cross-Coupling Handle in the Presence of C6-CF₃

The C7 bromine atom of the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), while the electron-withdrawing C6-CF₃ group remains inert under these conditions, enabling chemoselective derivatization . Recent methodology development has demonstrated that quinoxalin-2(1H)-ones undergo site-selective bromination preferentially at the C7 position of the benzene core over the C3 position, with the NBS/TBHP reagent system achieving 92% yield for C7-bromination under mild conditions [1]. This contrasts with 6-(trifluoromethyl)quinoxalin-2(1H)-one (CAS 55687-18-8), which lacks the bromo handle entirely and therefore cannot participate in direct cross-coupling without prior halogenation. Conversely, 7-bromoquinoxalin-2(1H)-one (CAS 82031-32-1) possesses the bromo handle but lacks the electron-withdrawing -CF₃ group that modulates the electronic properties of the quinoxalin-2-one core, affecting both reactivity and biological target engagement.

Cross-coupling Chemoselectivity Regioselective functionalization

High-Value Application Scenarios for 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one Based on Evidence


Diversity-Oriented Synthesis of Quinoxalin-2-one Libraries via C7-Selective Cross-Coupling

The C7-Br atom of 7-bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one serves as a chemoselective handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, while the C6-CF₃ group remains inert [1]. This enables the construction of focused compound libraries with structural diversity at C7 while maintaining the favorable lipophilicity (LogP 2.70) and TPSA (45.75 Ų) imparted by the C6-CF₃ group. The 98% purity grade available from Leyan further supports reproducible library synthesis by minimizing side reactions from impurities . In contrast, using 7-bromoquinoxalin-2(1H)-one would lose the beneficial electronic and pharmacokinetic effects of the -CF₃ group, while 6-(trifluoromethyl)quinoxalin-2(1H)-one would require an additional halogenation step before cross-coupling, reducing overall synthetic efficiency.

Antimicrobial Lead Optimization Leveraging the 6-CF₃/7-Halogen Pharmacophoric Motif

Published SAR studies on quinoxalin-2-ones have consistently identified the combination of a 6-CF₃ group with a 7-halogen substituent as a privileged motif for activity against Staphylococcus aureus and Candida species [2][3]. 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one serves as a direct entry point into this pharmacophoric space, allowing medicinal chemists to explore C7-derivatized analogs (via the bromo handle) while retaining the 6-CF₃ group critical for activity. The compound's LogP of 2.70 positions it favorably for membrane penetration in antimicrobial applications, avoiding the excessive lipophilicity (LogP 3.66) of the 6,7-dichloro-3-CF₃ analog that may lead to solubility-limited performance.

Agrochemical Intermediate for Trifluoromethylated Crop Protection Agents

Quinoxalin-2-one derivatives bearing trifluoromethyl groups have been claimed as active ingredients in crop protection patents, including Bayer CropScience's WO/2005/112630 describing quinoxalin-2-one derivatives as herbicidal and fungicidal agents [4]. 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one, with its strategically positioned bromo leaving group, provides a versatile intermediate for synthesizing patent-protected agrochemical lead structures. The 6-CF₃ group contributes to metabolic stability—a critical parameter for field-applied agrochemicals—while the C7-Br enables late-stage diversification for structure-activity optimization.

Physicochemical Probe for Studying Fluorine Effects on Heterocycle Permeability

With a computed LogP of 2.70 and TPSA of 45.75 Ų, 7-bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one occupies a distinct region of physicochemical space compared to its closest analogs . The compound's LogP is +1.20 units higher than the non-fluorinated 7-bromo analog and +0.76 units higher than the non-brominated 6-CF₃ analog, making it a valuable probe molecule for systematic studies of how incremental fluorination and halogenation affect membrane permeability, solubility, and protein binding in heterocyclic scaffolds. This has direct relevance for medicinal chemistry programs optimizing ADME properties of quinoxaline-based lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.